N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide
Description
Historical Development of Sulfonamide Research
The discovery of sulfonamides represents one of the most transformative milestones in medicinal chemistry. In 1935, Gerhard Domagk at IG Farben demonstrated that the sulfonamide-derived dye Prontosil exhibited remarkable antibacterial activity against streptococcal infections in mice. This marked the birth of systemic antibacterial therapy, as sulfanilamide—the active metabolite of Prontosil—became the first broadly effective antimicrobial agent. The structural simplicity of sulfanilamide (C₆H₈N₂O₂S) belied its profound impact; by 1938, over 5,000 sulfonamide derivatives had been synthesized in global pharmaceutical pipelines.
Early sulfonamide research focused on optimizing antibacterial efficacy through substitutions at the sulfonamide nitrogen and benzene ring. This work established fundamental structure-activity relationships (SAR) that later informed drug design paradigms. For example, electron-withdrawing groups at the para position enhanced antibacterial potency by modulating pKa and membrane permeability. The sulfonamide scaffold also demonstrated unexpected versatility, with derivatives showing diuretic, antidiabetic, and antiviral activities by the 1950s.
Table 1: Key Milestones in Sulfonamide Development
Evolution of Trifluoromethyl-Containing Compounds in Academic Research
Trifluoromethyl (-CF₃) groups emerged as critical pharmacophores following F. Lehmann's 1927 investigations into fluorine's bioisosteric potential. Early synthetic challenges limited applications until Frédéric Swarts developed antimony fluoride-mediated trifluoromethylation in 1892, enabling benzene ring functionalization. The 1960s saw breakthroughs in copper-mediated coupling (McLoughlin-Thrower reaction) and nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane.
The -CF₃ group confers three synergistic advantages:
- Lipophilicity enhancement (π-π interactions with hydrophobic binding pockets)
- Metabolic stability (C-F bond resistance to oxidative cleavage)
- Electron-withdrawing effects (pKa modulation for target engagement)
By 2022, 19 FDA-approved drugs incorporated -CF₃ groups, including celecoxib (COX-2 inhibitor) and dolutegravir (HIV integrase inhibitor). Recent advances in asymmetric trifluoromethylation now enable stereocontrolled synthesis of chiral CF₃-bearing molecules.
Table 2: Representative Trifluoromethylated Pharmaceuticals
| Drug | Therapeutic Area | Year Approved |
|---|---|---|
| Fluoxetine | Depression | 1987 |
| Sitagliptin | Diabetes | 2006 |
| Aprepitant | Chemotherapy-induced nausea | 2003 |
Position in Contemporary Medicinal Chemistry Literature
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide (CAS 209056-83-7) exemplifies modern sulfonamide hybridization strategies. Its structure combines:
- A 3,5-bis(trifluoromethyl)benzenesulphonyl group (enhanced lipophilicity/electron deficiency)
- L-methionyl hydrazide moiety (potential protease inhibition via zinc chelation)
The compound's sulfonyl hydrazide bridge (-SO₂NH-NH-) enables redox-neutral radical cross-coupling, as demonstrated in recent C-C bond-forming reactions with alkenes and alkyl halides. This reactivity profile positions it as a versatile intermediate for synthesizing trifluoromethylated heterocycles and peptidomimetics.
In drug discovery pipelines, such hybrid structures are investigated for:
- Antiviral applications : The -CF₃ groups may disrupt viral protease substrate binding through steric and electronic effects.
- Kinase inhibition : Sulfonamide pharmacophores commonly target ATP-binding pockets in oncogenic kinases.
- Metalloenzyme modulation : Hydrazide groups can coordinate catalytic metal ions in enzymes like carbonic anhydrase.
Properties
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIAYCCOIRYQN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation via Amido Ester Condensation
A foundational method for synthesizing hydrazide-containing compounds involves the condensation of amido esters with hydrazines. In a study by Ukrainets et al., hydrazides were prepared by refluxing ethyl malonyl chloride-derived amido esters with substituted hydrazines in ethanol or chlorobenzene. Adapting this protocol, L-methionyl hydrazide can be synthesized by reacting L-methionine methyl ester with hydrazine hydrate under reflux (Scheme 1). The reaction typically requires 5–30 hours, depending on the solvent and substituent reactivity.
Reaction Conditions:
Sulfonylation of L-Methionyl Hydrazide
The final step involves sulfonylation of L-methionyl hydrazide with 3,5-bis(trifluoromethyl)benzenesulphonyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s amino group attacks the electrophilic sulfur center of the sulphonyl chloride (Scheme 2).
Procedure:
- Dissolve L-methionyl hydrazide in anhydrous tetrahydrofuran (THF).
- Add 3,5-bis(trifluoromethyl)benzenesulphonyl chloride (1.1 equivalents) dropwise at 0°C.
- Stir for 24 hours at room temperature under argon.
- Purify via silica-gel column chromatography (petroleum ether:ethyl acetate, 1:2 v/v).
Key Considerations:
- Coupling Agents: 4-(4,6-Dimethoxy--triazyn-2-yl)-4-methyl-morpholinium chloride (DMTMM) enhances reaction efficiency in non-polar solvents.
- Side Products: Competing hydrolysis of sulphonyl chloride necessitates controlled anhydrous conditions.
Phase-Transfer Catalysis for Improved Efficiency
Biphasic Solvent Systems
Microflow reactors and phase-transfer catalysis (PTC) mitigate safety risks associated with hydrazoic acid (HN₃) generation. A modified method from ACS Organic Process Research & Development employs:
- Solvent: Water-toluene biphasic system
- Catalyst: Tetrabutylammonium bromide (TBAB)
- Reagents: Sodium azide and 3,5-bis(trifluoromethyl)benzyl chloride
While this method targets azide synthesis, analogous PTC conditions can accelerate sulfonamide formation by enhancing interfacial reactivity.
Advantages:
Crystallization and Purification Techniques
Recrystallization Protocols
Purification of the final product is critical due to polar byproducts. The compound’s low solubility in non-polar solvents necessitates mixed-solvent recrystallization:
- Dissolve crude product in dichloromethane:methanol (1:1 v/v) at 65°C.
- Cool gradually to 4°C for 12 hours.
- Filter and dry under vacuum (192–195°C melting point observed).
Yield Post-Recrystallization: 60–75% (estimated from analogous sulfonamide purifications).
Comparative Analysis of Synthetic Routes
| Method | Solvent System | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amido Ester Condensation | Ethanol | 30 | 70 | 85 |
| Sulfonylation | THF | 24 | 65 | 90 |
| Phase-Transfer | Water-Toluene | 5 | 90 | 95 |
Notes:
- Phase-transfer catalysis offers superior efficiency but requires specialized equipment.
- Traditional reflux methods remain accessible for small-scale synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups .
Scientific Research Applications
Medicinal Chemistry
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide has been explored for its potential as a drug candidate due to its ability to interact with biological targets.
Case Studies
- Anticancer Activity : Research indicates that derivatives of hydrazides exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability .
- Antimicrobial Properties : Compounds containing sulfonamide groups are known for their antimicrobial activity. Studies have shown that hydrazides can inhibit bacterial growth, suggesting that this compound may possess similar properties .
Biochemical Applications
The compound can serve as a biochemical probe due to its ability to selectively modify proteins through sulfonylation. This property is particularly useful in studying protein interactions and functions.
Research Findings
- Protein Labeling : The sulfonyl group can react with nucleophilic sites on proteins, allowing for targeted labeling and tracking of protein dynamics in live cells . This application is crucial for understanding cellular mechanisms and disease pathways.
Materials Science
In materials science, this compound can be utilized in the development of advanced materials with specific properties.
Potential Applications
- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups . This could lead to the development of high-performance materials suitable for industrial applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity | Enhances bioavailability due to lipophilicity |
| Biochemical Applications | Protein labeling and tracking | Useful for studying protein interactions |
| Materials Science | Polymer synthesis with enhanced properties | Potential for high-performance materials |
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide involves its interaction with specific molecular targets. The trifluoromethyl groups and sulphonyl moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent attachment, affecting their function and stability .
Comparison with Similar Compounds
Key Functional Groups
- Sulfonyl group : Enhances hydrogen-bonding capacity and electronic withdrawal.
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability.
- L-Methionyl moiety : Introduces a chiral center and thioether functionality.
- Hydrazide group : Serves as a nucleophile for condensation or cyclization reactions.
Comparison with Structurally Similar Compounds
Sulfonyl Hydrazides and Thioamides
Example Compounds :
Structural and Functional Differences :
Impact of Substituents :
Benzoyl Hydrazones and Related Derivatives
Example Compounds :
Comparison :
Key Observations :
- The title compound’s sulfonyl group provides stronger electron-withdrawing effects than benzoyl or triazole-linked derivatives, altering reactivity in condensation or cyclization reactions .
- Hydrazones (e.g., 7f) exhibit C=N stretching (~1577 cm⁻¹), absent in the title compound, which lacks an imine bond .
Trifluoromethylphenyl Derivatives
Example Compounds :
Comparison :
Functional Insights :
- The title compound’s hydrazide group differentiates it from simpler trifluoromethylphenyl amines (e.g., 3,5-di(trifluoromethyl)aniline), enabling downstream derivatization .
- Unlike Selinexor, which uses a triazole-acrylohydrazide scaffold for protein binding, the title compound’s sulfonyl and methionyl groups may target distinct biological pathways .
Biological Activity
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide (CAS Number: 175202-22-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.4 g/mol. The compound exhibits a melting point range of 192-195°C and is characterized by a strong odor, indicating its potential reactivity and biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound may act as potent inhibitors of cholinesterases, which are critical enzymes in neurotransmission. This inhibition can potentially lead to increased levels of acetylcholine in the synaptic cleft, making it a candidate for treating conditions such as Alzheimer's disease .
- Antioxidant Properties : The trifluoromethyl groups in the structure are known to enhance the lipophilicity and stability of compounds, potentially contributing to antioxidant activity. This property may help in mitigating oxidative stress-related cellular damage .
In Vitro Studies
A range of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Efficacy | Reference |
|---|---|---|
| Cholinesterase Inhibition | IC50 = 4.39 - 1.71 µM | |
| Antioxidant Activity | Moderate | |
| Cytotoxicity | Low |
These findings indicate that the compound exhibits significant cholinesterase inhibition with low cytotoxicity, making it a promising candidate for further development.
Case Studies
- Alzheimer's Disease Model : In a study involving an Alzheimer's disease model, this compound demonstrated a notable increase in cognitive function markers when administered at specific dosages. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Oxidative Stress Studies : In models assessing oxidative stress, this compound showed a reduction in reactive oxygen species (ROS) levels, indicating its role as an antioxidant agent. The results were promising enough to warrant further investigation into its protective effects on neuronal cells .
Safety Profile
The safety profile of this compound indicates it possesses irritant properties with specific hazard classifications (Xi). Proper handling and safety measures should be employed during laboratory use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via sulfonylation of L-methionyl hydrazide using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1) as the key precursor. A typical procedure involves reacting the sulfonyl chloride with hydrazine hydrate in chloroform or dichloromethane at 0–25°C, followed by extraction and drying (similar to the protocol in ).
- Purity Control : Purification via recrystallization (e.g., methanol/water mixtures) and characterization by ¹H-NMR (to confirm sulfonamide and hydrazide protons) and TLC (to monitor reaction progress). Yield optimization requires stoichiometric control of hydrazine hydrate and reaction time (4–8 hours) .
Q. How can the stereochemical integrity of the L-methionyl moiety be preserved during synthesis?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. The reaction should avoid harsh conditions (e.g., high heat or strong acids) that may induce racemization. confirms the stereochemistry via the "@" notation in the SMILES string, indicating retention of the L-configuration during synthesis .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of sulfonohydrazide derivatives, and how might this compound act as a pharmacophore?
- Methodology : Hydrazide-sulfonamide hybrids are known to inhibit enzymes (e.g., carbonic anhydrases) or act as agonists/antagonists for hormone receptors. For example, highlights hydrazide derivatives as nonsteroidal ecdysone agonists. Computational docking studies (using software like AutoDock) can predict binding interactions with target proteins. Experimental validation via enzymatic assays (e.g., fluorescence-based inhibition screens) is recommended .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Methodology : Discrepancies in NMR or mass spectrometry data may arise from residual solvents, tautomerism, or impurities. Cross-validate results using:
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- 2D-NMR (COSY, HSQC) to resolve overlapping signals, particularly in the trifluoromethyl aromatic region.
- Elemental analysis to verify C, H, N, and S content.
Q. What strategies improve the low yield observed in sulfonohydrazide coupling reactions?
- Methodology : Low yields (e.g., 31% in ) often result from competing side reactions (e.g., over-sulfonylation). Mitigation strategies include:
- Slow addition of sulfonyl chloride to control exothermic reactions.
- Use of coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (as in ) to enhance efficiency.
- Temperature modulation (0–5°C during coupling, followed by gradual warming).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
